molecular formula C8H14O3 B14359128 3-Hydroxy-2-propylpent-2-enoic acid CAS No. 90830-48-1

3-Hydroxy-2-propylpent-2-enoic acid

Cat. No.: B14359128
CAS No.: 90830-48-1
M. Wt: 158.19 g/mol
InChI Key: VLNKOQDBOHJAHF-UHFFFAOYSA-N
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Description

3-Hydroxy-2-propylpent-2-enoic acid is an organic compound that belongs to the class of carboxylic acids It features a hydroxyl group (-OH) and a double bond within its structure, making it a versatile molecule in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-propylpent-2-enoic acid can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes. For instance, the oxidation of 3-hydroxy-2-propylpentanal using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield the desired carboxylic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the hydrolysis of nitriles or the carboxylation of Grignard reagents. These methods are scalable and can produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-propylpent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary alcohols

    Substitution: Formation of alkyl halides or other substituted derivatives

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-propylpent-2-enoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can donate a proton (H+) to acceptor molecules, acting as a Brønsted acid . This proton donation can influence various biochemical pathways and reactions, making it a versatile compound in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-methylpent-2-enoic acid
  • 3-Hydroxy-2-ethylpent-2-enoic acid
  • 3-Hydroxy-2-butylpent-2-enoic acid

Uniqueness

3-Hydroxy-2-propylpent-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and a double bond within the same molecule allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

90830-48-1

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

3-hydroxy-2-propylpent-2-enoic acid

InChI

InChI=1S/C8H14O3/c1-3-5-6(8(10)11)7(9)4-2/h9H,3-5H2,1-2H3,(H,10,11)

InChI Key

VLNKOQDBOHJAHF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C(CC)O)C(=O)O

Origin of Product

United States

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